2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)oxazole-4-carboxylic acid
Description
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)oxazole-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group at the N1 position and an oxazole ring substituted with a carboxylic acid at the 4-position. The Boc group serves as a protective moiety for the secondary amine, enabling selective functionalization in synthetic pathways, particularly in medicinal chemistry and drug discovery . Its analogs, however, demonstrate utility in kinase inhibitors and receptor-targeting agents, as seen in quinoline derivatives synthesized via similar methodologies .
Properties
Molecular Formula |
C14H20N2O5 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-5-9(7-16)11-15-10(8-20-11)12(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) |
InChI Key |
OAAYQPOPUUGDFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=CO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthetic route to obtain this compound involves several steps. While I don’t have specific details for this exact compound, similar linkers in the series include:
Industrial Production Methods: Industrial-scale production methods for this compound may vary, but they likely involve efficient synthetic strategies to achieve high yields and purity.
Chemical Reactions Analysis
Reactions: The compound can undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.
- Reduction : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : Acid chlorides or anhydrides can be used for substitution reactions.
Major Products: The specific products formed depend on the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could lead to amines.
Scientific Research Applications
This compound finds applications in:
- Chemistry : As a versatile linker in drug development and chemical conjugates.
- Biology : In PROTAC-based protein degradation studies.
- Medicine : For targeted protein degradation therapies.
- Industry : In drug discovery and development.
Mechanism of Action
The precise mechanism by which this compound exerts its effects involves binding to specific molecular targets. It likely influences protein stability and degradation pathways, leading to targeted protein removal.
Comparison with Similar Compounds
Structural and Functional Variations
The compound is compared to structurally related heterocycles with variations in substituent positions, heterocyclic cores, and functional groups. Key differences influence reactivity, solubility, and biological activity.
Industrial and Regulatory Considerations
- Tariff Classifications () : Compounds like 2-[1-(tert-Butoxycarbonyl)-4-piperidyl]acetic acid are classified under specific MFN codes, reflecting their industrial relevance. The absence of oxazole in this derivative may lower regulatory scrutiny compared to aromatic heterocycles .
- Positional Isomerism : The oxazole-5-carboxylic acid isomer () is explicitly marketed for research, suggesting higher commercial demand due to proven applications in kinase inhibitor development .
Functional Group Impact
- Carboxylic Acid vs. Acetic Acid : Oxazole-4-carboxylic acid derivatives exhibit stronger hydrogen-bonding capacity, enhancing interactions with biological targets compared to aliphatic acetic acid analogs .
- Boc Protection : Universal across compared compounds, but deprotection conditions (e.g., TFA or HCl) may vary based on adjacent functional groups, affecting synthetic workflows .
Biological Activity
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)oxazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)oxazole-4-carboxylic acid involves several steps, typically starting from readily available precursors. The compound can be synthesized through the reaction of tert-butoxycarbonyl-protected piperidine with oxazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|
| 1 | Tert-butoxycarbonyl chloride, piperidine | 85 | NMR, MS |
| 2 | Oxazole derivative, coupling agent | 75 | NMR, IR |
| 3 | Hydrolysis | 90 | NMR, HPLC |
Biological Activity
The biological activity of 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)oxazole-4-carboxylic acid has been explored in various studies, revealing its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antibacterial properties. For instance, studies have shown that oxazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The specific mechanism for this compound may involve targeting essential enzymes in bacterial cells.
Anticancer Activity
In vitro studies have demonstrated that 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)oxazole-4-carboxylic acid can induce apoptosis in cancer cell lines. The compound appears to activate apoptotic pathways by modulating key proteins involved in cell survival and death.
Case Study: Apoptosis Induction
A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in:
- Increased caspase activity : Indicative of apoptosis.
- Altered expression of Bcl-2 family proteins : Suggesting a shift towards pro-apoptotic signaling.
The precise mechanism by which 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)oxazole-4-carboxylic acid exerts its biological effects is still under investigation. However, it is hypothesized that the oxazole ring plays a crucial role in its interaction with biological targets.
Proposed Mechanisms
- Covalent Binding : The electrophilic nature of the oxazole may allow it to form covalent bonds with nucleophilic sites on target proteins.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes critical for bacterial survival or cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
